molecular formula C16H14N2O3S B2725679 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE CAS No. 457960-41-7

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE

Cat. No.: B2725679
CAS No.: 457960-41-7
M. Wt: 314.36
InChI Key: PPGFYRORNRATGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36. This compound is known for its unique structure, which combines a naphthalene ring with a pyridine moiety and a sulfonamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Naphthalene Sulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyridine moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide
  • 4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide
  • 4-ethoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide

Uniqueness

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the pyridine moiety influences its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-14-9-10-15(13-7-3-2-6-12(13)14)22(19,20)18-16-8-4-5-11-17-16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFYRORNRATGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.